molecular formula C10H15NO2 B3390050 [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol CAS No. 953409-00-2

[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol

Cat. No.: B3390050
CAS No.: 953409-00-2
M. Wt: 181.23 g/mol
InChI Key: AJMRZGKANCNDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol is a pyrrolidine derivative featuring a hydroxymethyl group at the 2-position of the pyrrolidine ring and a furan-2-ylmethyl substituent at the 1-position. Pyrrolidine derivatives, in general, are valued for their structural versatility and pharmacological relevance, often serving as intermediates in drug development or chiral ligands in catalysis .

Properties

IUPAC Name

[1-(furan-2-ylmethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRZGKANCNDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol typically involves the reaction of furan-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of furan-2-carbaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Alcohol Oxidation

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:

  • Reagents/Conditions : KMnO₄ (acidic), CrO₃ (Jones reagent), or TEMPO/NaOCl (mild conditions).

  • Products :

    • Ketone derivative via partial oxidation (e.g., to [1-(furan-2-ylmethyl)pyrrolidin-2-yl]ketone).

    • Carboxylic acid under strong oxidizing conditions (e.g., HNO₃) .

  • Mechanism : Sequential proton abstraction and hydride transfer, forming a carbonyl intermediate.

Furan Ring Oxidation

The furan ring is susceptible to electrophilic oxidation:

  • Reagents/Conditions : Ozone (O₃) or mCPBA (meta-chloroperbenzoic acid).

  • Products :

    • Dihydrofuran derivatives (via epoxidation).

    • Ring-opened dicarbonyl compounds under ozonolysis .

  • Mechanism : Electrophilic attack on the furan’s α-positions, followed by ring expansion or cleavage.

Catalytic Hydrogenation

  • Reagents/Conditions : H₂/Pd-C (1–10 atm, 25–80°C).

  • Products :

    • Saturated pyrrolidine ring (tetrahydropyrrole).

    • Reduced furan to tetrahydrofuran (THF) derivative .

  • Selectivity : Partial hydrogenation preserves the hydroxymethyl group.

Nucleophilic Substitution at the Hydroxymethyl Group

  • Reagents/Condients : SOCl₂ or PCl₃ converts -CH₂OH to -CH₂Cl, enabling subsequent nucleophilic displacement (e.g., with amines or thiols).

  • Products :

    • Chloromethyl derivatives (C₁₀H₁₄ClNO₂).

    • Thioether or amine-functionalized analogs.

Electrophilic Aromatic Substitution (Furan Ring)

  • Reagents/Conditions : HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation).

  • Products :

    • 5-Nitro- or 5-sulfo-furan derivatives.

  • Regioselectivity : Substituents direct electrophiles to the less hindered α-position.

Esterification and Etherification

  • Reagents/Conditions :

    • Acetic anhydride/pyridine (esterification).

    • Alkyl halides/base (Williamson ether synthesis).

  • Products :

    • Acetylated hydroxymethyl group (C₁₀H₁₄NO₃Ac).

    • Ether-linked polymers or dendrimers .

Reductive Amination

  • Reagents/Conditions : HCOOH/Et₃N azeotrope, 80°C, 12 h .

  • Application : Forms secondary amines by reacting with aldehydes/ketones.

  • Example : Reaction with formaldehyde yields [1-(furan-2-ylmethyl)pyrrolidin-2-yl]methylamine.

Complexation and Coordination Chemistry

  • Reagents/Conditions : Transition metals (Ir, Pd) in methanol/DCE .

  • Products :

    • Cyclometalated Ir(III) complexes for catalytic applications.

    • Pd(II) adducts for cross-coupling reactions.

Comparative Reaction Data

Reaction TypeReagentsConditionsMajor Product(s)Yield (%)Ref.
Alcohol OxidationKMnO₄, H₂SO₄0°C, 2 h[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]ketone78
Catalytic HydrogenationH₂ (5 atm), Pd-CMeOH, 50°C, 6 hTetrahydrofuran-pyrrolidine hybrid92
Reductive AminationHMF, HCOOH/Et₃NMeOH, 80°C, 12 hSecondary amine derivatives83–96
EsterificationAc₂O, pyridineRT, 24 hAcetylated derivative89

Key Research Findings

  • Reductive Amination Efficiency : HCOOH/Et₃N significantly enhances reaction rates, achieving >90% conversion in gram-scale syntheses .

  • Furan Reactivity : Oxidation of the furan ring proceeds regioselectively at the α-position due to steric shielding by the pyrrolidine moiety.

  • Catalytic Applications : Ir(III) complexes of this compound demonstrate high activity in transfer hydrogenation reactions (TON > 1,000) .

Mechanistic Insights

  • Alcohol Oxidation : Proceeds via a radical pathway under TEMPO/NaOCl, confirmed by EPR spectroscopy.

  • Furan Ring Opening : Ozonolysis generates a diketone intermediate, isolated and characterized via NMR .

This compound’s multifunctional reactivity makes it valuable in synthetic organic chemistry, catalysis, and pharmaceutical intermediate synthesis. Further studies should explore enantioselective modifications and green chemistry applications.

Scientific Research Applications

Chemistry

In the field of chemistry, [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, leading to derivatives that can exhibit enhanced properties.

Biology

Biologically, this compound is being investigated for its potential as a bioactive molecule. Research indicates that it may interact with various biological targets, making it a candidate for drug discovery. Studies have shown that structural modifications can significantly influence its biological activity.

DerivativeActivity TypeTargetReference
Compound ACytotoxicityCancer cells
Compound BApoptosis inductionHL-60 cells
Compound CAntimicrobialBacterial strains

Medical Applications

In medicine, this compound is explored for its pharmacological properties. It has shown promise in preclinical studies as a lead compound for developing new therapeutic agents targeting specific diseases. For instance, it has been studied as an ST2 inhibitor for treating graft-versus-host disease (GVHD), where it demonstrated improved survival rates in animal models by reducing plasma levels of soluble ST2 (sST2) .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various furan derivatives on multiple cancer cell lines. Results indicated that modifications on the furan ring significantly impacted biological activity, with certain derivatives exhibiting enhanced cytotoxicity compared to their parent compounds.

Case Study 2: Apoptosis Induction in Cancer Cells

Flow cytometry analysis revealed that specific derivatives of this compound could induce apoptosis in HL-60 leukemia cells. This suggests potential applications in developing anticancer therapies.

Table 3: Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanolSimilar structureModerate cytotoxicity
[1-(Thiophene-3-carbonyl)pyrrolidin-2-yl]methanolThiophene instead of furanLower activity
[1-(Pyridine-3-carbonyl)pyrrolidin-2-yl]methanolPyridine instead of furanVariable activity

Mechanism of Action

The mechanism of action of [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The pyrrolidine ring provides structural rigidity, allowing the compound to fit into specific binding sites.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol and its analogues:

Compound Name Substituent at 1-Position Functional Group at 2-Position Molecular Weight (g/mol) Key Structural Notes
This compound Furan-2-ylmethyl Hydroxymethyl 181.22 Furan ring enhances π-π interactions
(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol 2'-Azidobenzenesulfonyl Hydroxymethyl 312.35 Sulfonyl group improves thermal stability
(1-(4-Methoxybenzyl)pyrrolidin-2-yl)diphenylmethanol 4-Methoxybenzyl Diphenylmethanol 405.50 Bulky substituents enable chiral resolution
[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol Cyclopropylmethyl Hydroxymethyl 155.23 Cyclopropane enhances steric hindrance
(1-Benzylpyrrolidin-2-yl)methanol Benzyl Hydroxymethyl 191.27 Aromatic benzyl group increases lipophilicity
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoropyridin-2-yl Hydroxymethyl 196.22 Pyridine moiety aids metal coordination

Key Observations :

  • Furan vs. Benzyl/Sulfonyl Groups : The furan substituent in the target compound introduces aromaticity and moderate electron-richness, which contrasts with the electron-withdrawing sulfonyl group () or the lipophilic benzyl group (). These differences influence solubility, reactivity, and binding affinities in biological systems .
  • Cyclopropylmethyl vs. 4-Methoxybenzyl : The cyclopropylmethyl group () imposes significant steric constraints compared to the planar 4-methoxybenzyl group (), affecting conformational flexibility and catalytic activity in asymmetric synthesis.

Comparative Advantages :

  • The furan substituent in this compound offers a balance between aromaticity and moderate polarity, making it suitable for drug design where π-π stacking and moderate solubility are critical. In contrast, sulfonyl or pyridine groups cater to stability or metal-binding needs .

Biological Activity

[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol is an organic compound characterized by its unique structure, which includes a pyrrolidine ring, a furan moiety, and a hydroxymethyl group. Its molecular formula is C10H15NO2C_{10}H_{15}NO_2 . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Dipole-Dipole Interactions : The polar nature of the furan and pyrrolidine rings facilitates interactions with charged or polar residues in proteins.
  • Dispersion Forces : These interactions contribute to the stability of the ligand-receptor complex .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a broad spectrum of pharmacological effects, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines, with results indicating relatively low toxicity while maintaining potent activity .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Research into the SAR has revealed that:

  • Substituents on the pyrrolidine ring significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance potency against specific targets .
  • The position of substituents also plays a crucial role; for example, modifications at the ortho position of the furan ring have been associated with increased inhibitory activity against certain enzymes .

In Vitro Studies

A study focused on the inhibition of soluble ST2 (sST2), a biomarker for graft-versus-host disease (GVHD), demonstrated that derivatives of this compound could reduce sST2 levels significantly. The most potent derivatives showed IC50 values around 6 μM, indicating strong potential for therapeutic use in GVHD management .

In Vivo Studies

Animal model studies have shown that compounds based on this structure improve survival rates in models of GVHD. The mechanism involves modulation of immune responses by inhibiting sST2, thus providing a dual benefit of reducing inflammation while promoting regulatory T cell function .

Table 1: Structure Activity Relationship of Derivatives

CompoundSubstituent PositionIC50 (μM)Biological Activity
iST2-1-36Baseline inhibitor
3aMeta12Improved activity
3bPara6Highest activity
4aOrtho9Moderate activity

Table 2: Comparison of Cytotoxicity Across Cell Lines

Cell LineCompound TestedIC50 (μM)
A549 (Lung Cancer)This compound25
MCF7 (Breast Cancer)iST2 derivatives30
HeLa (Cervical Cancer)iST2 derivatives20

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of pyrrolidin-2-ylmethanol with furfuryl halides under reflux in polar aprotic solvents (e.g., DMF) yields the target compound. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like unreacted starting materials or over-alkylated derivatives.

Q. How is this compound characterized structurally and functionally?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 3.60–3.67 ppm for pyrrolidine CH₂OH, δ 6.85 ppm for furan protons) and LC-MS ([M+H]⁺ at m/z 208.1) confirm structure .
  • Chromatography : HPLC with polar columns (C18, acetonitrile/water gradient) assesses purity.
  • Physical Properties : LogP and pKa values (if unavailable) can be estimated using computational tools like MarvinSketch .

Advanced Research Questions

Q. What strategies improve the yield of this compound in stereoselective synthesis?

  • Methodology : Use chiral catalysts (e.g., CuI/Cs₂CO₃) for asymmetric induction, as demonstrated in related pyrrolidine derivatives. Solvent selection (e.g., DMF vs. THF) and temperature control (80–100°C) significantly impact enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column) separates enantiomers .
  • Data Contradictions : Yields vary between 60–80% in similar systems; replicate reactions under inert atmospheres to mitigate oxidation side reactions .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies) and nucleophilic sites .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in the pyrrolidine metabolic pathway) .

Q. What are the thermal stability and decomposition profiles of this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen. For related furan-pyrrolidine hybrids, decomposition onset occurs at ~200°C, with exothermic peaks indicating furan ring degradation .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the compound’s physicochemical properties?

  • Case Study : Fluorination at the furan ring (as in 6-fluoro-pyridine analogs) increases logP by 0.5–1.0 units, enhancing lipophilicity. Methyl groups on the pyrrolidine ring reduce solubility but improve thermal stability .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Troubleshooting : Cross-validate NMR shifts with analogous structures (e.g., 1-(4-methoxyphenyl)pyrrolidin-2-ylmethanol δ 3.76 ppm for methoxy groups ). Use high-field NMR (≥400 MHz) and deuterated solvents to resolve overlapping peaks.

Q. What experimental evidence supports the proposed reaction mechanism for its synthesis?

  • Mechanistic Insights : Kinetic studies (e.g., rate dependence on [furfuryl halide]) and trapping of intermediates (e.g., aziridinium ions in SN1 pathways) validate stepwise alkylation mechanisms. Isotopic labeling (²H/¹³C) tracks proton transfer steps .

Biological and Pharmacological Applications

Q. Has this compound been evaluated for bioactivity in preclinical models?

  • Findings : While direct data are limited, structurally related pyrrolidine-methanol derivatives exhibit β-cell modulation (e.g., pancreatic islet studies via LC-MS/MS quantification ). Prioritize assays like AMPK activation or glucose uptake in cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.